molecular formula C10H9BrN2 B100547 6-Bromo-2,3-dimethylquinoxaline CAS No. 18470-23-0

6-Bromo-2,3-dimethylquinoxaline

Katalognummer: B100547
CAS-Nummer: 18470-23-0
Molekulargewicht: 237.1 g/mol
InChI-Schlüssel: ZTXMEAHJDKXXFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,3-dimethylquinoxaline is a heterocyclic compound with the molecular formula C10H9BrN2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The compound is characterized by a quinoxaline core substituted with bromine at the 6th position and methyl groups at the 2nd and 3rd positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethylquinoxaline typically involves the condensation of 2,3-dimethylquinoxaline with bromine. One common method includes the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst, sodium carbonate as a base, and a mixture of ethanol and toluene as solvents. The reaction is carried out under an inert atmosphere with reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2,3-dimethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

Wirkmechanismus

The mechanism of action of 6-Bromo-2,3-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, quinoxaline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-2,3-dimethylquinoxaline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug design. The bromine atom also influences the compound’s electronic properties, making it suitable for applications in materials science .

Biologische Aktivität

6-Bromo-2,3-dimethylquinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its bromine substitution at the 6-position and methyl groups at the 2 and 3 positions. Its chemical formula is C8H8BrN2C_8H_8BrN_2, with a molecular weight of 214.06 g/mol. The presence of the bromine atom enhances its electrophilic properties, making it a valuable compound for various biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit protein kinases that are crucial in cancer progression and cell signaling pathways.
  • DNA Interaction : Studies suggest that this compound may intercalate into DNA strands, disrupting normal cellular processes and leading to cytotoxic effects against cancer cells .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
Human gastric adenocarcinoma1.30
SK-OV-3 (ovarian cancer)0.06
XF-498 (brain cancer)0.06

These findings suggest its potential as an effective agent in cancer therapy .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy : A study evaluated the compound's effect on human gastric adenocarcinoma cells, revealing an IC50 value of 1.30 µM, indicating potent cytotoxicity .
  • Mechanistic Insights : Research highlighted how this compound interacts with DNA and inhibits key enzymes involved in cancer cell metabolism, providing insights into its mechanisms of action.
  • Comparative Studies : Comparisons with other quinoxaline derivatives showed that the presence of bromine significantly enhances reactivity and biological activity compared to compounds lacking this substitution .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block in medicinal chemistry:

  • Synthesis of Derivatives : It serves as a precursor for synthesizing various pharmacologically active compounds, including those with anticancer and antimicrobial properties.
  • Drug Development : The compound's ability to inhibit critical enzymes makes it a candidate for further development into therapeutic agents targeting cancer and infectious diseases.

Eigenschaften

IUPAC Name

6-bromo-2,3-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXMEAHJDKXXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346990
Record name 6-Bromo-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18470-23-0
Record name 6-Bromo-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dimethylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dimethylquinoxaline
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,3-dimethylquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Bromo-2,3-dimethylquinoxaline
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,3-dimethylquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Bromo-2,3-dimethylquinoxaline
Customer
Q & A

Q1: What happens when 6-Bromo-2,3-dimethylquinoxaline reacts with potassium amide in liquid ammonia?

A1: The reaction of this compound with potassium amide in liquid ammonia leads to the formation of both 5-amino-2,3-dimethylquinoxaline and 6-amino-2,3-dimethylquinoxaline. This reaction proceeds through the formation of a 5,6-didehydro-2,3-dimethylquinoxaline intermediate. [, ]

Q2: What is significant about the formation of 5,6-didehydro-2,3-dimethylquinoxaline in this reaction?

A2: The isolation of both the 5-amino and 6-amino products, alongside the identification of the 5,6-didehydro-2,3-dimethylquinoxaline intermediate, provides valuable insight into the mechanism of this reaction. This suggests that the reaction doesn't proceed through a simple nucleophilic aromatic substitution. Instead, it hints at a more complex mechanism potentially involving an elimination-addition pathway. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.